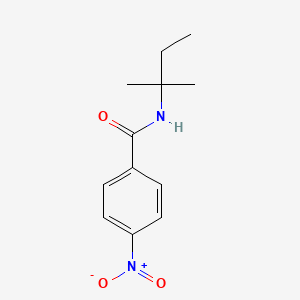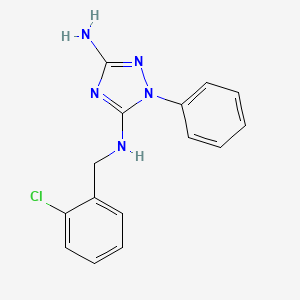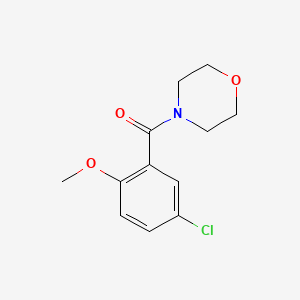
N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea, also known as FCN, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of urea derivatives and has been found to possess various biochemical and physiological effects that make it a promising candidate for drug development.
作用機序
The mechanism of action of N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea is not fully understood. However, studies have suggested that N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea exerts its effects by inhibiting the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells and viruses. N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea has been found to inhibit the activity of tyrosine kinase, which is an enzyme that plays a key role in the growth and spread of cancer cells.
Biochemical and Physiological Effects
N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea has been found to have various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which can help protect cells from oxidative damage. Additionally, N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea has been found to have anti-inflammatory effects, which can help reduce inflammation and pain.
実験室実験の利点と制限
One of the advantages of N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea is that it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. Additionally, N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea has been found to be relatively stable under normal laboratory conditions. However, one limitation of N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea. One area of interest is the development of N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea-based drugs for the treatment of cancer and viral infections. Additionally, research could focus on the optimization of the synthesis method for N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea to improve its yield and purity. Furthermore, studies could investigate the potential use of N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea in combination with other drugs to enhance its therapeutic effects. Finally, research could explore the potential use of N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea in other areas, such as agriculture and environmental science.
Conclusion
In conclusion, N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea is a promising compound that has attracted significant attention in scientific research due to its potential applications in the field of medicine. Its anticancer, antitumor, and antiviral activities, as well as its biochemical and physiological effects, make it a promising candidate for drug development. While there are limitations to its use in certain experiments, N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea has several advantages that make it a valuable tool for scientific research. Further research on N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
合成法
The synthesis of N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea involves the reaction between cyclohexylisocyanate and 4-fluoro-3-nitroaniline. The reaction is carried out in the presence of a catalyst and a solvent under controlled conditions. The resulting product is then purified through recrystallization to obtain pure N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea.
科学的研究の応用
N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit anticancer, antitumor, and antiviral activities. Studies have shown that N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. Additionally, N-cyclohexyl-N'-(4-fluoro-3-nitrophenyl)urea has been found to be effective against various viruses, including HIV, hepatitis B, and hepatitis C.
特性
IUPAC Name |
1-cyclohexyl-3-(4-fluoro-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O3/c14-11-7-6-10(8-12(11)17(19)20)16-13(18)15-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOBTTCTRUTIKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B5832604.png)

![17-[(5-chloro-2-ethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5832611.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-bromo-2-furohydrazide](/img/structure/B5832629.png)
![6-chloro-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5832654.png)

![N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5832659.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5832663.png)
![4-nitro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]benzamide](/img/structure/B5832667.png)

![ethyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B5832675.png)
![N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5832679.png)

